molecular formula C10H9NO3 B14841584 2,6-Diacetylisonicotinaldehyde

2,6-Diacetylisonicotinaldehyde

Cat. No.: B14841584
M. Wt: 191.18 g/mol
InChI Key: FJOBYXXYYDHFBY-UHFFFAOYSA-N
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Description

2,6-Diacetylisonicotinaldehyde is a sophisticated, multifunctional pyridine derivative designed for advanced medicinal chemistry and drug discovery research. This compound features a central pyridine ring uniquely substituted with an aldehyde and two acetyl groups, making it a versatile and privileged scaffold for constructing novel heterocyclic compounds. Its primary research value lies in its potential as a key intermediate for developing new therapeutic agents. Pyridine-carboxaldehyde derivatives are widely utilized in synthesizing Schiff base ligands, which form complexes with metal ions that exhibit notable biological activities, including anticancer and antimicrobial properties . Furthermore, structurally similar isatin-based hybrids have received considerable attention in anticancer drug discovery for their ability to target multiple oncogenic pathways and induce apoptosis in various cancer cell lines . Researchers can leverage this compound to build powerful molecular hybrids and conjugates targeting kinase enzymes and other critical cellular pathways. Potential applications include the synthesis of novel compounds for evaluating cytotoxicity, apoptosis induction through caspase activation, and kinase inhibition mechanisms. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications of any kind.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

2,6-diacetylpyridine-4-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-6(13)9-3-8(5-12)4-10(11-9)7(2)14/h3-5H,1-2H3

InChI Key

FJOBYXXYYDHFBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=N1)C(=O)C)C=O

Origin of Product

United States

Synthetic Methodologies for 2,6 Diacetylisonicotinaldehyde and Its Analogs

Established Synthetic Pathways for Pyridine (B92270) Aldehydes and Ketones

The foundational methods for synthesizing pyridine derivatives, including aldehydes and ketones, have long been established in organic chemistry. These pathways often involve the condensation of carbonyl compounds with an ammonia (B1221849) source to construct the pyridine ring.

Classic methods like the Hantzsch pyridine synthesis involve the reaction of an aldehyde, ammonia, and two equivalents of a β-keto ester to form a dihydropyridine, which is subsequently oxidized to the pyridine. fiveable.me While versatile, this method is primarily used for creating substituted pyridines and would require significant modification and specific starting materials to yield a 2,6-diacetyl-4-formyl structure.

Another foundational approach is the Kröhnke pyridine synthesis , which uses α-pyridinium methyl ketone salts that react with α,β-unsaturated carbonyl compounds in the presence of ammonium (B1175870) acetate (B1210297). wikipedia.org This method is known for producing 2,4,6-trisubstituted pyridines under mild conditions. wikipedia.org The synthesis begins with the Michael addition of an enolized α-pyridinium methyl ketone to an α,β-unsaturated ketone, leading to a 1,5-dicarbonyl intermediate that cyclizes and aromatizes to form the pyridine ring. wikipedia.org

More directly related to the synthesis of 2,6-diacetylpyridine (B75352), a key structural analog, is the Claisen condensation . One patented method describes the reaction of 2,6-pyridinedicarboxylic acid diethyl ester with ethyl acetate using an alkali or alkaline earth metal as the base. google.com This reaction proceeds through a Claisen condensation followed by hydrolysis and decarboxylation to yield 2,6-diacetylpyridine with high efficiency. google.com This approach highlights a common strategy: the modification of substituents already present on a pre-formed pyridine ring. General condensation reactions of various aldehydes and ketones with ammonia over a catalyst are also well-known for producing a range of alkyl-substituted pyridines. google.com

Advanced Synthetic Strategies for Polysubstituted Pyridines and Pyridine-2,6-dicarbonyl Derivatives

The synthesis of a precisely substituted molecule like 2,6-diacetylisonicotinaldehyde necessitates more advanced and regioselective strategies than the classical methods. Research has focused on one-pot reactions, selective C-H functionalization, and the derivatization of key intermediates like pyridine-2,6-dicarbonyl compounds.

One-Pot Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules like polysubstituted pyridines in a single step from simple precursors. acs.orgtaylorfrancis.com These reactions are highly atom-economical and can generate diverse molecular libraries efficiently. acs.org

Several MCR strategies for pyridine synthesis have been developed. A common approach involves the condensation of an aldehyde, a 1,3-dicarbonyl compound, an active methylene (B1212753) compound (like malononitrile), and an ammonia source. rsc.orgtandfonline.com For instance, a four-component reaction of an aromatic aldehyde, malononitrile, a 1,3-dicarbonyl compound, and an alcohol in the presence of sodium hydroxide (B78521) can produce highly functionalized pyridines with four new bonds formed in a highly chemo- and regioselective manner. rsc.org Another efficient method uses silica (B1680970) gel as a recyclable catalyst for the four-component reaction of benzaldehyde, aniline, malononitrile, and a dicarbonyl compound. tandfonline.com

The Bohlmann-Rahtz pyridine synthesis, another key pathway, can be adapted into a one-pot, three-component process by reacting a 1,3-dicarbonyl compound, ammonia, and an alkynone, which proceeds with total regiochemical control. core.ac.uk Modifications using microwave irradiation can significantly shorten reaction times and improve yields. core.ac.ukacs.org These MCRs provide a viable, though complex, route to building the polysubstituted pyridine core necessary for this compound and its analogs. acs.org

Selective Functionalization and Derivatization Routes for the Pyridine Ring System

Achieving the specific 2,6-diacetyl-4-formyl substitution pattern often requires the selective functionalization of a pre-existing pyridine ring. Directing substituents to the C4 position of the pyridine ring is a significant challenge due to the electronic nature of the heterocycle. researchgate.netrsc.org

Recent advances have provided methods for the selective C4-functionalization of pyridines. One innovative, two-step sequence involves the transformation of a C4-H bond into a C-PPh₃⁺ group, creating a phosphonium (B103445) salt. acs.orgacs.org This salt can then be converted into various functional groups, including ethers, with high regioselectivity, even on complex pharmaceutical molecules. acs.orgacs.org Other methods utilize strong, non-Lewis acidic bases to exploit the relative acidity of C-H bonds and achieve C4-substitution. digitellinc.com

The synthesis of pyridine-2,6-dicarbonyl derivatives serves as a critical starting point for obtaining the target molecule. Pyridine-2,6-dicarbonyl dichloride, a highly reactive intermediate, can be synthesized from pyridine-2,6-dicarboxylic acid using reagents like thionyl chloride. mdpi.comontosight.ai This dichloride is a versatile precursor that can be converted into a variety of amides, esters, and other derivatives. mdpi.comnih.govmdpi.com A novel one-pot method has been developed to synthesize 4-substituted pyridine-2,6-dicarboxylic acid derivatives directly from pyruvates, aldehydes, and ammonium acetate under mild conditions, offering a streamlined route to key precursors. oist.jp From these dicarboxylic acid or diester precursors, the 2,6-diacetyl groups can be installed, for example, via Claisen condensation. google.com

Considerations for Green Chemistry Principles in Synthetic Route Design

Modern synthetic chemistry places a strong emphasis on sustainability and green principles. In pyridine synthesis, this translates to the use of environmentally benign solvents, recyclable catalysts, and energy-efficient reaction conditions. biosynce.com

Many one-pot MCRs for pyridine synthesis align with green chemistry principles by reducing waste and improving atom economy. nih.gov The use of nanocatalysts, which offer high efficiency, stability, and recyclability, is a significant area of development for the synthesis of polysubstituted pyridines. rsc.org Similarly, iron-catalyzed cyclization of ketoxime acetates and aldehydes provides a green route to symmetrical pyridines. rsc.org

The replacement of hazardous solvents and reagents is another key aspect. Solvent-free reaction conditions or the use of greener solvents like ethanol (B145695) or water are increasingly reported. acs.orgrsc.org For example, a novel solvent- and halide-free synthesis of pyridine-2-yl substituted ureas has been developed from pyridine N-oxides, demonstrating an atom-economical approach to C-H functionalization. rsc.org Microwave-assisted synthesis has also been shown to be an effective green method, drastically reducing reaction times and energy consumption compared to conventional heating. acs.orgnih.gov

Reactivity and Reaction Mechanisms of 2,6 Diacetylisonicotinaldehyde

Mechanistic Principles Governing Aldehyde and Ketone Reactivity in Pyridine (B92270) Systems

The reactivity of aldehydes and ketones is primarily characterized by nucleophilic addition to the electrophilic carbonyl carbon. pressbooks.publibretexts.org In the context of a pyridine system, the electronegative nitrogen atom significantly influences the electronic properties of the ring and its substituents, thereby modulating the reactivity of the carbonyl groups.

The fundamental reaction of aldehydes and ketones is nucleophilic addition. pressbooks.pub A nucleophile attacks the partially positive carbonyl carbon, leading to a tetrahedral alkoxide intermediate. pressbooks.publibretexts.org Subsequent protonation yields an alcohol. pressbooks.pub Aldehydes are generally more reactive than ketones due to both electronic and steric factors. pressbooks.pubyoutube.com Electronically, the carbonyl group of an aldehyde is more polarized. libretexts.org Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to the approaching nucleophile compared to the two substituents on a ketone's carbonyl carbon. pressbooks.publibretexts.org

In pyridine systems, the ring nitrogen's electron-withdrawing nature enhances the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. jscimedcentral.com However, the lone pair on the nitrogen can also be protonated or interact with Lewis acids, which further increases the ring's electron-withdrawing capacity and significantly activates the carbonyl groups towards nucleophilic addition. jscimedcentral.com

Table 1: General Reactivity of Carbonyl Compounds

Carbonyl Type Electronic Effects Steric Hindrance General Reactivity
Formaldehyde Highest polarity Minimal Highest
Aldehydes High polarity Moderate High
Ketones Moderate polarity High Moderate

Carbonyl compounds with α-hydrogens can undergo condensation reactions, such as the Aldol and Knoevenagel condensations. These reactions are fundamental in forming carbon-carbon bonds. The synthesis of pyridine rings often relies on the condensation of carbonyl compounds. baranlab.org For instance, the Hantzsch pyridine synthesis involves the condensation of an aldehyde, two equivalents of a 1,3-dicarbonyl compound, and ammonia (B1221849) to form a dihydropyridine, which is then oxidized to the corresponding pyridine. cutm.ac.in

2,6-Diacetylpyridine (B75352), a related compound, is a common precursor for Schiff base ligands through condensation reactions with anilines. wikipedia.org This highlights the utility of the acetyl groups in forming new C-N bonds, a reaction pathway also available to 2,6-diacetylisonicotinaldehyde.

Influence of the Pyridine Nitrogen on Electrophilic and Nucleophilic Character

The lone pair of electrons on the nitrogen atom is not part of the aromatic system and can react with electrophiles, such as protons or Lewis acids. nih.gov This interaction forms a pyridinium (B92312) salt, which further reduces the electron density of the ring and makes nucleophilic attack even more favorable. nih.gov Conversely, this electron-withdrawing nature deactivates the ring towards electrophilic aromatic substitution, which typically requires harsh conditions and proceeds with low yields. jscimedcentral.com The presence of carbonyl groups, which are also electron-withdrawing, further enhances the electrophilic character of the pyridine ring in this compound.

Chemoselectivity and Regioselectivity in Transformations of this compound

The presence of three distinct carbonyl groups—one aldehyde and two ketones—in this compound raises questions of chemoselectivity and regioselectivity in its reactions. Aldehydes are intrinsically more reactive towards nucleophiles than ketones. pressbooks.pubyoutube.com Therefore, in nucleophilic addition reactions, the aldehyde group at the 4-position is expected to be the primary site of attack.

Regioselectivity is also a key consideration. Nucleophilic attack on the pyridine ring itself generally occurs at the 2- and 4-positions. jscimedcentral.com In the case of this compound, the presence of the carbonyl substituents further activates these positions. The specific outcome of a reaction will depend on the nature of the nucleophile and the reaction conditions. For instance, hard nucleophiles tend to attack the 2-position of the pyridine ring. quimicaorganica.org

Oxidative and Reductive Transformations of Carbonyl and Pyridine Moieties

The carbonyl groups and the pyridine ring in this compound can undergo both oxidation and reduction. The carbonyl groups can be reduced to alcohols using various reducing agents. Conversely, pyridines are generally resistant to oxidation at the ring carbons but can undergo side-chain oxidation. cutm.ac.in The pyridine ring itself can be reduced to a piperidine (B6355638) ring, although this is often more challenging than the reduction of benzene. cutm.ac.in

The pyridine nitrogen can be oxidized to a pyridine N-oxide using peracids. cutm.ac.in This transformation can alter the reactivity of the ring, making it more susceptible to both nucleophilic and electrophilic attack. cutm.ac.in In the context of metal complexes, the pyridine-based ligand can be redox-active, participating in electron transfer processes that may be centered on the ligand, the metal, or a combination of both. acs.org

Derivatization and Functionalization of 2,6 Diacetylisonicotinaldehyde

Synthesis of Imines and Schiff Bases from Carbonyl Functionalities

The carbonyl groups of 2,6-diacetylisonicotinaldehyde readily react with primary amines to form imines, also known as Schiff bases. masterorganicchemistry.comphilarchive.org This condensation reaction is a fundamental transformation in organic synthesis and can be achieved under mild conditions, often catalyzed by an acid. youtube.com The reaction typically involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond characteristic of an imine. masterorganicchemistry.com

The reactivity of the three carbonyl groups can be selectively controlled. For instance, hindered imines can be synthesized from 2,6-dialkylanilines and ketones under phase-transfer catalyzed conditions. researchgate.net The synthesis of imines can also be achieved through a one-pot, three-component reaction of aromatic aldehydes, alkyl bromides, and aqueous ammonia (B1221849). organic-chemistry.org Furthermore, various catalysts, including pyrrolidine (B122466) and copper-based metal-organic frameworks (MOFs), can facilitate imine formation under environmentally friendly conditions. organic-chemistry.orgnih.gov

The resulting Schiff bases are valuable intermediates in their own right, serving as precursors for the synthesis of more complex molecules. They can also exhibit interesting biological activities and are used as ligands in coordination chemistry. researchgate.netnih.gov

Table 1: Examples of Imine Synthesis Methods

MethodReactantsCatalyst/ConditionsProduct
CondensationAldehyde/Ketone, Primary AmineAcid or Base CatalysisImine
Three-Component ReactionAromatic Aldehyde, Alkyl Bromide, Aqueous AmmoniaMild ConditionsImine
Catalytic SynthesisAldehyde, AminePyrrolidineAldimine
Dehydrogenative CouplingAmine, AlcoholCu-MOF, TBHPImine

Construction of Novel Heterocyclic Compounds via Cyclization and Condensation Reactions

The multiple reactive sites on this compound make it an excellent starting material for the synthesis of a variety of heterocyclic compounds through cyclization and condensation reactions.

The reaction of this compound derivatives with appropriate reagents can lead to the formation of fused pyridine (B92270) systems. For example, condensation of α,β-unsaturated ketones derived from 2,6-diacetylpyridine (B75352) with o-phenylenediamine (B120857) can yield 2,6-bis-(substituted-benzodiazepino) pyridine derivatives. researchgate.net Naphthyridines, which are bicyclic systems containing two pyridine rings, are another class of compounds that can be synthesized. mdpi.comnih.gov These structures are considered privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive compounds. mdpi.com

The dicarbonyl moieties in this compound are ideal for constructing five- and six-membered heterocyclic rings. The reaction with hydrazine (B178648) derivatives is a classic method for synthesizing pyrazoles. jetir.orgnih.govresearchgate.netresearchgate.net This typically involves a condensation reaction followed by cyclization. nih.gov Various synthetic strategies have been developed for pyrazole (B372694) synthesis, including one-pot, three-component procedures and cycloaddition reactions. organic-chemistry.org

Similarly, pyrimidinone and thioxypyrimidine derivatives can be prepared. For example, pyrimidinedione derivatives can be synthesized from the reaction of chalcones with thiourea (B124793) in the presence of a base. juniperpublishers.com The reaction of acid hydrazides with potassium thiocyanate (B1210189) can lead to thiosemicarbazides, which can then be cyclized to form triazole derivatives. juniperpublishers.com

The synthesis of pyrrole (B145914) derivatives from this compound can be achieved through various methods, such as the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine. semanticscholar.orgorganic-chemistry.orgresearchgate.net Green synthesis approaches for pyrroles have been developed using environmentally benign solvents and catalysts. semanticscholar.org

Other azole derivatives, which are a broad class of five-membered heterocyclic compounds containing at least one nitrogen atom, can also be synthesized. derpharmachemica.comnih.govresearchgate.netnih.gov The synthesis often involves the reaction of hydrazides with various reagents to form triazole rings or the condensation of Schiff bases with thiomalic acid to afford thiazolidinone rings. derpharmachemica.comresearchgate.net

Table 2: Synthesis of Heterocyclic Compounds

HeterocycleSynthetic MethodKey Reagents
NaphthyridinesCyclization2-Methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles
Benzodiazepino DerivativesCondensationo-Phenylenediamine
PyrazolesCondensation/CyclizationHydrazine derivatives
PyrimidinonesCondensationThiourea
PyrrolesPaal-Knorr SynthesisPrimary amines
AzolesVariousHydrazides, Thiomalic acid

Carbon-Carbon Bond Forming Reactions Involving Aldehyde and Ketone Groups (e.g., Enolate Alkylation, Wittig Reaction)

The carbonyl groups of this compound can participate in various carbon-carbon bond-forming reactions, further expanding its synthetic utility.

Enolate alkylation is a powerful method for forming new C-C bonds at the α-position of a carbonyl group. libretexts.orglumenlearning.compressbooks.pubyoutube.com By treating the ketone with a strong base, such as lithium diisopropylamide (LDA), an enolate is formed. libretexts.orgorganicchemistrydata.org This enolate can then react as a nucleophile with an alkyl halide in an SN2 reaction to introduce a new alkyl group. libretexts.orglumenlearning.com The regioselectivity of the alkylation of unsymmetrical ketones can be controlled by the reaction conditions. lumenlearning.com

The Wittig reaction provides a means to convert the carbonyl groups into alkenes. libretexts.orgorganic-chemistry.orglumenlearning.commasterorganicchemistry.comwikipedia.org This reaction involves the use of a phosphonium (B103445) ylide (Wittig reagent), which is typically prepared from a phosphonium salt and a strong base. lumenlearning.commasterorganicchemistry.com The ylide reacts with the aldehyde or ketone to form an oxaphosphetane intermediate, which then decomposes to yield the alkene and triphenylphosphine (B44618) oxide. libretexts.orgmasterorganicchemistry.com The stereochemistry of the resulting alkene can often be controlled by the nature of the ylide. wikipedia.org

Remote Functionalization and Ligand Modification Strategies

The pyridine nitrogen atom in this compound introduces the possibility of remote functionalization. Protonation of the pyridine nitrogen can increase the acidity of the methyl groups, facilitating reactions like the Knoevenagel condensation. nih.gov This allows for selective reactions at positions that are not directly adjacent to the primary functional groups.

Furthermore, the derivatives of this compound, particularly the heterocyclic compounds formed, can serve as ligands for metal complexes. These ligands can be further modified to fine-tune the electronic and steric properties of the resulting metal complexes, which is a key strategy in the development of new catalysts and materials.

Coordination Chemistry of 2,6 Diacetylisonicotinaldehyde

Fundamental Principles of Metal-Ligand Coordination with Polyfunctional Ligands

The interaction between a metal ion and a ligand is a fundamental Lewis acid-base reaction, where the ligand acts as a Lewis base, donating electron pairs to the metal ion, the Lewis acid. libretexts.org Polyfunctional ligands, such as 2,6-Diacetylisonicotinaldehyde, possess multiple donor atoms, allowing them to bind to a metal center at several points simultaneously. solubilityofthings.com This process, known as chelation, results in the formation of a ring-like structure called a chelate. nih.gov

The stability of metal complexes with polyfunctional ligands is governed by several key principles:

The Chelate Effect : Complexes formed by polydentate ligands (chelates) are significantly more stable than those formed by a comparable number of monodentate ligands. libretexts.org This increased stability is primarily due to a favorable entropy change; when a single polydentate ligand replaces multiple monodentate ligands, the total number of free molecules in the system increases, leading to a positive change in entropy. libretexts.org

Donor Atom Properties : The nature of the donor atoms (e.g., N, O, S) influences the strength and character of the metal-ligand bond. The Hard and Soft Acids and Bases (HSAB) principle is a useful guideline; hard metal ions (e.g., Fe³⁺, Ln³⁺) prefer to coordinate with hard donor atoms (e.g., O-donors from carbonyls), while soft metal ions (e.g., Ag⁺, Pd²⁺) favor soft donor atoms. nih.gov

Preorganization and Conformational Freedom : Ligands that are "pre-organized" for coordination, meaning their donor atoms are already in a favorable position to bind a metal ion without significant conformational change, form more stable complexes. libretexts.org The rigid pyridine (B92270) backbone of this compound provides a degree of preorganization for its donor sites.

Design and Synthesis of Metal Complexes Utilizing this compound as a Ligand

2,6-Diacetylpyridine (B75352) is a highly versatile precursor for creating a vast array of multidentate ligands, primarily through Schiff base condensation reactions. wikipedia.org This synthetic strategy is directly applicable to this compound. The two acetyl groups are reactive sites that can readily condense with primary amines (such as anilines, alkylamines, or hydrazines) to form imine or hydrazone linkages. wikipedia.org

The design of complexes using this framework involves a "template" synthesis, where the metal ion directs the condensation reaction. Often, the ligand is not isolated first; instead, the 2,6-diacetylpyridine derivative, a suitable amine, and a metal salt are combined. The metal ion then organizes the components, facilitating the formation of the final complex. ias.ac.in This method is particularly effective for creating macrocyclic ligands. wikipedia.org

For example, reacting 2,6-diacetylpyridine with hydrazines in the presence of a metal ion yields complexes of bis(hydrazone) ligands. nih.gov The additional aldehyde group at the 4-position of this compound remains a reactive site that could be used for post-synthesis modification, allowing for the grafting of the complex onto surfaces or its integration into larger molecular systems.

In its nascent form, this compound can act as a neutral tridentate ligand. The central pyridine nitrogen and the two carbonyl oxygen atoms from the acetyl groups can form a stable pincer-like coordination pocket, creating two five-membered chelate rings with a metal ion.

More commonly, however, the Schiff base derivatives of this ligand are used. Condensation with two equivalents of an amine-containing molecule transforms the ligand into a pentadentate system. For instance, reaction with picolinic acid hydrazide yields 2,6-diacetylpyridine bis(picolinoylhydrazone) (LH₂). rsc.org In this form, the ligand can coordinate to a metal center through five donor atoms: the central pyridine nitrogen, the two imine nitrogens, and the two carbonyl oxygens. This N₃O₂ donor set wraps around the metal ion in the equatorial plane, leaving axial positions available for other ligands (e.g., anions, solvent molecules). uky.edu This pentadentate chelation is a powerful organizing motif that is central to the coordination chemistry of this ligand family. rsc.org Depending on the reaction conditions and the metal ion, these ligands can exist in neutral, singly deprotonated, or doubly deprotonated forms, offering further versatility in their coordination modes and the ability to stabilize different metal oxidation states. rsc.org

The geometry of ligands derived from the 2,6-diacetylpyridine framework has a profound influence on the resulting metal complex. The rigid pyridine ring constrains the three central donor atoms (Nₚᵧ, and the two adjacent imine nitrogens or carbonyl oxygens) into a roughly planar arrangement. This planarity is ideal for occupying the equatorial plane of specific coordination geometries. uky.edu

Coordination Number : The pentadentate nature of the common Schiff base derivatives strongly favors high coordination numbers, typically six or seven. uky.edursc.org For example, with many transition metals and lanthanides, a seven-coordinate pentagonal bipyramidal geometry is frequently observed. uky.edu In this arrangement, the five N₃O₂ donor atoms from the ligand define the pentagonal plane, and two additional monodentate ligands occupy the axial positions. uky.edu

Complex Stability : The stability of these complexes is significantly enhanced by the multidentate nature of the ligand (the chelate effect). libretexts.org The formation of multiple chelate rings (typically five- or six-membered) greatly reduces the likelihood of ligand dissociation compared to complexes with monodentate ligands. The inherent rigidity of the ligand backbone also contributes to this stability by minimizing the entropic penalty upon coordination. libretexts.org The specific substituents on the periphery of the ligand can also fine-tune the electronic properties and steric bulk, further influencing the stability and reactivity of the metal center.

Spectroscopic Characterization Techniques for Elucidating Metal Coordination Environments

A suite of spectroscopic techniques is essential for characterizing metal complexes derived from this compound and its analogues, confirming ligand formation and elucidating the coordination environment of the metal ion. nih.govorientjchem.org

Infrared (IR) Spectroscopy : IR spectroscopy is invaluable for confirming the formation of Schiff base ligands and their coordination to a metal. The disappearance of the C=O stretch from the acetyl groups and the N-H stretches from the amine, coupled with the appearance of a new C=N (imine) stretching band (typically around 1580-1620 cm⁻¹), confirms condensation. uky.edu Upon coordination to a metal ion, this C=N stretching frequency often shifts, indicating the involvement of the imine nitrogen in bonding. Furthermore, the appearance of new, low-frequency bands (typically < 600 cm⁻¹) can be assigned to metal-nitrogen (ν(M-N)) and metal-oxygen (ν(M-O)) vibrations. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are used to characterize the diamagnetic metal complexes. The condensation to form a Schiff base results in predictable changes in the chemical shifts of the pyridine and side-chain protons. Upon coordination, further shifts in the pyridine ring protons and the protons near the donor atoms provide evidence of metal-ligand interaction. For certain metals, such as tin, ¹¹⁹Sn NMR can provide direct information about the coordination number and geometry of the metal center. uky.edu

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the d-orbital splitting and the geometry around the metal ion. The spectra are typically dominated by ligand-based π→π* and n→π* transitions, but the coordination to a metal can give rise to new, lower-energy charge-transfer bands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). For transition metals with unpaired d-electrons, characteristic d-d transitions can be observed, the energies of which are indicative of the coordination geometry (e.g., octahedral vs. tetrahedral). proquest.com

Mass Spectrometry : Techniques like Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS) are used to determine the mass-to-charge ratio of the complex, confirming its molecular formula and composition. ias.ac.in

Below is an interactive table summarizing typical spectroscopic data for a representative complex formed from a 2,6-diacetylpyridine bis(hydrazone) ligand.

TechniqueObservationInterpretation
IR Spectroscopy Shift of ν(C=N) band to lower frequency upon complexation.Coordination of the azomethine nitrogen to the metal ion.
Appearance of new bands in the 400-600 cm⁻¹ region.Formation of M-N and M-O bonds.
¹H NMR Downfield shift of pyridine and imine protons.Deshielding effect due to coordination with the metal center.
UV-Vis Appearance of new bands in the visible region.d-d electronic transitions or charge-transfer bands.
Mass Spec. Peak corresponding to [M+L]⁺ or other complex fragments.Confirmation of the complex's composition and mass.

Applications of this compound-Based Metal Complexes in Supramolecular Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. Metal complexes derived from functionalized ligands like this compound are excellent building blocks, or "tectons," for constructing such architectures. The directionality of metal-ligand bonds, combined with the specific geometry of the complex, allows for the programmed assembly of complex superstructures. researchgate.net

The key feature of this compound in this context is its trifunctional nature. The primary N,O,O or N₃O₂ chelation site can be used to form a stable, well-defined metal complex. The unreacted aldehyde group at the 4-position of the pyridine ring then provides a secondary site for further elaboration. This aldehyde can participate in hydrogen bonding or, more powerfully, can be used as a reactive handle to link complexes together, forming discrete polynuclear structures or extended infinite networks.

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic bridging ligands. nih.gov The choice of metal and ligand dictates the resulting structure and properties, such as porosity, which is crucial for applications in gas storage, separation, and catalysis. nih.gov

Ligands derived from the pyridine-dicarboxylate or diimine family are widely used in the construction of CPs and MOFs. nih.govresearchgate.net A ligand derived from this compound would be exceptionally well-suited for this purpose. For example, a Schiff base could be formed using a diamine, creating a ligand with two separate metal-binding sites. One site would be the pentadentate pocket derived from the diacetylpyridine core, and the other would be the remaining amine group at the other end of the linker. This bifunctional "metalloligand" approach allows for the systematic construction of complex, multi-dimensional networks. escholarship.org

Alternatively, the aldehyde function could be converted into a carboxylate group, transforming the molecule into a pyridine-dicarboxylate type ligand. Such ligands are known to form robust 1D, 2D, or 3D frameworks with a variety of metal ions, including Zn(II), Cd(II), and lanthanides. nih.gov The specific structure—whether it's a simple 1D chain or a complex 3D porous network—is highly dependent on the coordination preference of the metal ion, the conformation of the ligand, and the reaction conditions. researchgate.net The ability to tune these factors makes ligands based on the this compound scaffold promising candidates for creating new functional porous materials.

Development of Metallaaromatic Systems

The exploration of this compound in the development of metallaaromatic systems is a specialized area of research. While the closely related compound, 2,6-diacetylpyridine, is a well-known precursor for the synthesis of ligands in coordination chemistry, specific studies detailing the direct application of this compound in forming metallaaromatic compounds are not extensively documented in publicly available research. wikipedia.orgnbinno.com

Metallaaromatic compounds are a unique class of organometallic complexes where a transition metal atom is incorporated into an aromatic ring system. chemistryviews.orgnih.gov The synthesis of these systems often involves the reaction of metal precursors with organic ligands that can form part of the aromatic framework. Pyridine and its derivatives are common starting materials for creating these structures due to the nitrogen atom's ability to coordinate with the metal center. chemistryviews.orgwikipedia.org The functional groups on the pyridine ring play a crucial role in the subsequent cyclometalation and ring-formation reactions. nih.govchemrxiv.orgnih.gov

The general strategies for synthesizing metallaaromatics, such as metallabenzenes, often involve the reaction of metal complexes with acyclic precursors or through the transformation of existing heterocyclic rings. researchgate.netchemrxiv.org For instance, the synthesis of osmium-containing metallaaromatics, known as osmabenzenes, can be achieved through various synthetic routes, including the reaction of osmium precursors with specific organic ligands. nih.govmdpi.comresearchgate.net

Although direct evidence for the use of this compound is scarce, the chemistry of similar pyridine-based diketones suggests its potential as a ligand precursor. The acetyl groups at the 2 and 6 positions can undergo condensation reactions to form Schiff base ligands, which can then coordinate with a metal center. sigmaaldrich.comeajournals.org The isonicotinaldehyde group at the 4-position introduces an additional functional site that could potentially be involved in the formation or functionalization of a metallaaromatic ring.

Further research is required to fully elucidate the potential of this compound in the synthesis of novel metallaaromatic systems and to understand how the interplay of its three functional groups influences the structure and reactivity of the resulting organometallic complexes.

Applications in Catalysis

2,6-Diacetylisonicotinaldehyde as a Precursor for Ligands in Homogeneous and Heterogeneous Catalysis

The versatile reactivity of the carbonyl groups in pyridine (B92270) dicarbonyl compounds makes them excellent precursors for a wide array of multidentate ligands. Specifically, the condensation reaction of the acetyl groups with various amines can yield Schiff base ligands with varying denticity and electronic properties.

In a similar vein, 2,6-diacetylpyridine (B75352) is a well-established precursor for pentadentate ligands, often referred to as "pyridino-phans," through condensation reactions with diamines. These ligands are known to form stable complexes with a variety of metal ions, which have been explored for their catalytic activity. For instance, organotin(IV) complexes derived from 2,6-diacetylpyridine bis(2-hydroxybenzoylhydrazone) have been synthesized and characterized. The resulting heptacoordinate mononuclear species feature a pentagonal N3O2 chelate ring from the doubly deprotonated ligand.

Furthermore, the principles of ligand design from 2,6-diacetylpyridine can be extended to the development of heterogeneous catalysts. Chitosan-supported ligands have been synthesized from 2,6-dipropanoylpyridine, a related diketone, to create recoverable and reusable catalysts. The modification of chitosan (B1678972) with the pyridine derivative introduces imine functionalities that can coordinate with metal ions like Cu(II), Ni(II), and Co(II). These supported catalysts have demonstrated efficiency in the reduction of 4-nitrophenol, highlighting the potential for creating robust heterogeneous systems. Given its structure, this compound could similarly be immobilized on solid supports to create novel heterogeneous catalysts.

Evaluation of Organocatalytic Activity of Pyridine Aldehyde/Ketone Derivatives

Pyridine and its derivatives have emerged as effective organocatalysts in a variety of chemical transformations. Their catalytic activity often stems from the nucleophilic nature of the pyridine nitrogen and the ability of the pyridine ring to be functionalized with electron-withdrawing or electron-donating groups to tune its reactivity.

Research has shown that pyridines can act as organocatalysts in reductive coupling reactions. For example, a pyridine-boryl radical, generated in situ, can promote the reductive coupling of aldehydes with 1,1-diarylethylenes. The catalytic cycle involves the activation of a diboron (B99234) reagent by the pyridine catalyst to form a pyridine-boryl radical, which then adds to an aldehyde to generate a ketyl radical as a key intermediate for C-C bond formation. The efficiency of this process is highly dependent on the electronic properties of the substituents on the pyridine ring. Pyridines bearing electron-withdrawing groups at the C4 position, such as a cyano group, have been found to have lower activation barriers for the formation of the pyridine-boryl radical.

In a different application, pyridine has been shown to catalyze the direct ozonolytic generation of aldehydes and ketones from alkenes, avoiding the need for a separate reductive workup step. This process is hypothesized to involve the nucleophile-promoted fragmentation of carbonyl oxides through the formation of zwitterionic peroxyacetals.

The presence of three carbonyl groups in this compound, which are strong electron-withdrawing groups, suggests that it could potentially exhibit interesting organocatalytic activity, although specific studies are yet to be reported.

Development of Catalytic Systems Incorporating this compound Derivatives

The development of advanced catalytic systems often relies on the design of sophisticated ligands that can control the reactivity and selectivity of a metal center. Derivatives of 2,6-diacetylpyridine have been extensively used to create such systems.

For example, late transition metal complexes of chitosan-2,6-dipropanoylpyridine have been synthesized and evaluated as heterogeneous catalysts. These systems, involving Co(II), Ni(II), and Cu(II), were found to be efficient catalysts for the reduction of 4-nitrophenol. The nickel-containing catalyst, [Ni-CDPP], was particularly active, achieving complete conversion in just 120 seconds. These catalysts also demonstrated good recoverability and reusability, which are crucial for practical applications.

The following table summarizes the catalytic performance of these chitosan-supported catalysts:

CatalystMetal IonConversion Time (s) for 4-Nitrophenol Reduction
[Co-CDPP]Co(II)Not specified, but efficient
[Ni-CDPP]Ni(II)120
[Cu-CDPP]Cu(II)Not specified, but efficient

Data sourced from a study on chitosan-2,6-dipropanoylpyridine late transition metal complexes.

Given the structural similarities, it is conceivable that derivatives of this compound could be incorporated into similar heterogeneous catalytic systems with potentially unique activities and selectivities.

Mechanistic Investigations of Catalytic Pathways and Structure-Performance Relationships

Understanding the mechanism of a catalytic reaction and the relationship between the structure of the catalyst and its performance is crucial for the rational design of improved catalysts.

In the context of pyridine-boryl radical-promoted reductive couplings, a combination of computational and experimental studies has elucidated the catalytic cycle. The proposed mechanism involves four key steps:

Activation of the B-B bond of a diboron reagent by the pyridine catalyst to form a pyridine-boryl radical intermediate.

Addition of the pyridine-boryl radical to an aldehyde, which generates a ketyl radical and regenerates the pyridine catalyst.

Addition of the newly formed ketyl radical to an alkene to produce a stabilized radical species.

Hydrogen abstraction by this radical species from a suitable hydrogen source to yield the final product.

Density Functional Theory (DFT) calculations have been instrumental in understanding the influence of substituents on the pyridine ring. These calculations revealed that the activation barrier for the rate-determining step, a-sigmatropic rearrangement to form the pyridine-boryl radical, is highly dependent on the electronic nature of the substituent at the C4 position of the pyridine ring. Electron-withdrawing groups at this position were found to lower the activation barrier, thus enhancing the catalytic activity.

The following table presents the calculated activation barriers for the formation of pyridine-boryl radicals with different substituents on the pyridine ring:

Pyridine Substituent (at C4)Calculated Activation Barrier (kcal/mol)
CN< 28.5
4-cyanophenyl< 28.5
Ph< 28.5
CF3< 28.5

Data based on DFT calculations for the cleavage of the B-B bond of B2pin2.

These mechanistic insights and structure-performance relationships established for substituted pyridines provide a solid foundation for predicting and potentially harnessing the catalytic properties of systems based on this compound. The presence of a third carbonyl group in this compound could lead to unique electronic effects and coordination chemistry, warranting future investigation into its catalytic potential.

Applications in Chemosensor Design

Principles of Optical Chemosensor Design and Signaling Mechanisms

Optical chemosensors are sophisticated molecular devices designed to detect and signal the presence of specific chemical species through a change in their optical properties, such as color (colorimetric) or fluorescence. The fundamental design of these sensors typically involves two key components: a receptor unit and a signaling unit (a chromophore or fluorophore).

Receptor Unit: This part of the molecule is responsible for selectively binding to the target analyte (e.g., a metal ion, anion, or neutral molecule). The selectivity is governed by the size, shape, and electronic properties of the binding cavity created by the receptor.

Signaling Unit: This unit is a light-absorbing (chromophore) or light-emitting (fluorophore) moiety. When the receptor binds to an analyte, the interaction perturbs the electronic properties of the signaling unit, leading to a measurable change in the absorption or emission of light.

The development of optical sensors has been a rapidly growing field of research for several decades. nih.gov Colorimetric sensors are particularly appealing as they can often be read by the naked eye, while fluorescent sensors offer exceptional sensitivity and are suitable for applications like cellular imaging. nih.govrsc.org The interaction between the sensor and the analyte can occur in the ground state, affecting the absorption spectrum, or in the excited state, modulating the fluorescence emission. nih.gov

Signaling is achieved through various photophysical mechanisms that are triggered by the analyte-receptor interaction. This interaction effectively translates a chemical recognition event into an observable optical output. The most common mechanisms include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), Metal-Ligand Charge Transfer (MLCT), and Fluorescence Resonance Energy Transfer (FRET), which are discussed in detail in section 7.4.

Integration of the 2,6-Diacetylisonicotinaldehyde Scaffold into Fluorescent and Colorimetric Chemosensors

The this compound scaffold is particularly well-suited for integration into chemosensors due to its pyridine (B92270) nitrogen atom and three carbonyl functionalities. The pyridine nitrogen can act as a coordination site, while the acetyl and aldehyde groups are reactive handles for constructing larger, more complex receptor structures.

The most common strategy for integrating similar scaffolds, like 2,6-diacetylpyridine (B75352), involves Schiff base condensation . This reaction occurs between the carbonyl groups (ketones or aldehydes) and primary amines to form imine (C=N) linkages. By reacting this compound with various amines, a diverse library of multidentate ligands can be synthesized.

Fluorophore/Chromophore Attachment: If the amine used in the condensation reaction is part of a fluorescent (e.g., aniline, aminocoumarin, rhodamine) or colored molecule, the resulting Schiff base directly incorporates the signaling unit.

Building Complex Receptors: The three carbonyl groups on this compound offer the potential to create intricate, cage-like, or polymeric structures by reacting with di- or tri-amines. This could lead to sensors with highly specific binding pockets for target analytes. For instance, the condensation of 2,6-diacetylpyridine with hydrazides has been used to create ligands that stabilize manganese complexes with unusual geometries. rsc.org

The resulting Schiff base ligands, often featuring a [N,N,N] or [N,N,O] donor set from the pyridine and imine nitrogens, are excellent chelators for a variety of metal ions. The binding of a metal ion rigidly holds the molecule in a specific conformation, which in turn modulates the photophysical properties of the attached signaling unit, leading to a "turn-on" or "turn-off" response.

Strategies for Enhancing Chemo/Ionoselectivity through Functional Group Modification

The selectivity of a chemosensor—its ability to bind to a specific analyte in the presence of other competing species—is a critical performance parameter. The this compound framework allows for systematic modifications to fine-tune this selectivity.

The primary strategy involves the careful selection of the amine-containing molecules to be condensed with the scaffold's carbonyl groups. The electronic and steric properties of the resulting Schiff base ligand dictate the coordination environment and, consequently, the selectivity for different ions.

Tuning the Binding Cavity: By using bulky or sterically hindered amines, the size of the binding cavity can be controlled, favoring the coordination of ions with a specific ionic radius.

Modifying Electronic Properties: The use of electron-donating or electron-withdrawing groups on the amine component can alter the electron density on the donor atoms (imine nitrogens), thereby influencing the binding affinity for different metal ions. For example, a review of sensors derived from 2,6-diformyl-4-methylphenol shows that introducing various amines leads to sensors selective for a wide range of ions, including Zn²⁺, Al³⁺, and various anions. asianpubs.org

Introducing Additional Donor Atoms: Amines containing other potential donor atoms (e.g., hydroxyl, thiol, or ether groups) can be used to create ligands with higher denticity and a preference for "hard" or "soft" metal ions, according to Hard and Soft Acids and Bases (HSAB) theory.

The third reactive site on this compound (the aldehyde group) provides a unique opportunity for post-synthesis modification, allowing for the attachment of other functional units to further refine selectivity or to introduce a second, different receptor site within the same molecule.

Table 1: Examples of Ion Selectivity in Chemosensors Based on the Analogous 2,6-Diacetylpyridine Scaffold

Sensor Derivative (from 2,6-diacetylpyridine)Target AnalyteObserved ChangeReference
2,6-bis(4-diphenylamino-styrylcarbonyl)pyridineCo²⁺Fluorescence quenching rsc.org
Schiff base with 2-hydrazinylpyridineZn²⁺>80-fold fluorescence enhancement researchgate.net
Dihydrazone derivativeZn²⁺Forms stable complex nih.gov
Schiff base with amino-thiadiazoleFe³⁺, Hg²⁺Fluorescence quenching niscpr.res.in

Sensing Mechanisms

The optical response of a chemosensor upon analyte binding is governed by a variety of photophysical processes. The design of the sensor determines which mechanism will be dominant.

Photoinduced Electron Transfer (PET): This is one of the most common mechanisms in fluorescence sensing. researchgate.net In a typical PET sensor, the molecule consists of a fluorophore linked to a receptor by a short spacer. In the "off" state (no analyte), the receptor has a lone pair of electrons that can be transferred to the excited fluorophore, quenching its fluorescence. When the receptor binds to an analyte (like a metal ion or a proton), the energy of the lone pair is lowered, inhibiting the PET process. nih.gov This blockage of the quenching pathway allows the fluorophore to de-excite radiatively, resulting in a "turn-on" fluorescence signal. nih.govmit.edu

Intramolecular Charge Transfer (ICT): ICT sensors typically feature an electron-donating group and an electron-accepting group connected by a π-conjugated system. nih.gov Upon photoexcitation, an electron moves from the donor to the acceptor, creating an excited state with a large dipole moment. The energy of this charge-transfer state is highly sensitive to the polarity of the environment and to interactions with analytes. Analyte binding can enhance or suppress the ICT process, leading to a shift in the emission wavelength (a ratiometric response) rather than just a change in intensity. nih.gov

Metal-Ligand Charge Transfer (MLCT): This mechanism is common in chemosensors that involve transition metal complexes. nih.gov It involves the transfer of an electron from a metal-centered orbital to a ligand-centered orbital (or vice versa). The energy of these transitions is highly dependent on the metal ion and its coordination environment. Binding of an analyte can modulate the MLCT process, causing a distinct color change, making it a powerful tool for colorimetric sensing.

Fluorescence Resonance Energy Transfer (FRET): FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor chromophore. This process is extremely sensitive to the distance between the donor and acceptor (typically within 1-10 nm). A chemosensor can be designed where analyte binding causes a conformational change that brings the donor and acceptor closer together (or pushes them further apart), thus modulating the FRET efficiency and changing the observed fluorescence.

For a sensor based on the this compound scaffold, mechanisms like PET and Chelation-Enhanced Fluorescence (CHEF) are highly probable. In CHEF, which is closely related to the inhibition of PET, the binding of a metal ion to the Schiff base ligand restricts C=N bond rotation and other non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity. rsc.org

Computational and Theoretical Investigations

Application of Quantum Chemical Methods

Quantum chemical methods, including Density Functional Theory (DFT) and Ab Initio methods, are at the forefront of computational chemistry, offering a detailed understanding of molecular systems at the electronic level. These methods have been instrumental in characterizing the fundamental properties of 2,6-Diacetylisonicotinaldehyde and its analogues.

The electronic structure of a molecule governs its chemical reactivity, spectroscopic properties, and intermolecular interactions. Computational methods provide a means to visualize and quantify various aspects of the electronic landscape.

HOMO-LUMO Energy Gaps and Charge Distribution:

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For derivatives of 2-acetylpyridine, a compound structurally related to this compound, DFT calculations at the B3LYP/6-311G level have been employed to determine these energies.

In these related pyridine (B92270) derivatives, the HOMO is often delocalized over the pyridine ring and the carbonyl groups, while the LUMO is typically localized on the carbonyl moiety. This distribution of electron density suggests that the carbonyl carbons are susceptible to nucleophilic attack, a key aspect of the compound's reactivity.

The charge distribution within the molecule can be further analyzed using methods like Mulliken population analysis. These calculations provide atomic charges, revealing the electrophilic and nucleophilic sites within the molecule. For this compound, it is anticipated that the carbonyl carbons would carry a significant positive charge, while the oxygen and nitrogen atoms would be negatively charged, directing their interaction with other molecules.

Calculated Electronic Properties of a Representative 2-Acetylpyridine Derivative
ParameterValue (eV)
HOMO Energy-6.89
LUMO Energy-2.15
HOMO-LUMO Gap4.74

The three-dimensional arrangement of atoms in a molecule, its conformation, plays a significant role in its biological activity and physical properties. Computational methods allow for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them.

For pyridine derivatives, ab initio and DFT calculations have been used to perform geometry optimization and conformational analysis. Studies on related 1,4-dihydropyridine derivatives indicate that the pyridine ring can adopt various conformations, such as a flattened boat-type structure. The substituents on the ring significantly influence the preferred geometry. For this compound, the orientation of the acetyl and aldehyde groups relative to the pyridine ring would be a key determinant of its conformational landscape. Intramolecular interactions, such as hydrogen bonding, could also play a role in stabilizing certain conformations. It is expected that the most stable conformer would have a planar arrangement of the pyridine ring and the carbonyl groups to maximize conjugation, though steric hindrance between the substituents might lead to some torsional twisting.

Prediction of Reaction Mechanisms and Elucidation of Transition States

Understanding the step-by-step process of a chemical reaction is fundamental to controlling its outcome. Computational chemistry provides a powerful means to map out reaction pathways, identify intermediates, and characterize the high-energy transition states that govern the reaction rate.

Simulation of Spectroscopic Properties

Computational methods are invaluable for interpreting experimental spectra and can even predict spectroscopic properties before a compound is synthesized.

NMR Chemical Shifts: The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical ¹H and ¹³C NMR spectra that are in good agreement with experimental data. For derivatives of 2-acetylpyridine, DFT calculations have been used to assign the signals in their NMR spectra. For this compound, such simulations would be crucial in confirming its structure and understanding the electronic environment of each atom.

UV-Vis Absorption and Fluorescence Emission: Time-dependent DFT (TD-DFT) is the most common method for simulating electronic absorption (UV-Vis) and emission (fluorescence) spectra. These calculations provide information about the electronic transitions between molecular orbitals. For various pyridine derivatives, TD-DFT has been used to predict their UV-Vis spectra and explain the effect of different substituents on the absorption wavelengths. For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption and the nature of the electronic transitions responsible for its color and photophysical properties.

Simulated Spectroscopic Data for a 2-Acetylpyridine Analogue
Spectroscopic TechniqueCalculated ParameterPredicted Value
¹³C NMRCarbonyl Carbon Chemical Shift~198 ppm
¹H NMRMethyl Proton Chemical Shift~2.7 ppm
UV-Visλmax~270 nm

Modeling of Ligand-Metal Interactions and Coordination Thermodynamics

The ability of this compound to act as a ligand and form complexes with metal ions is a key area of interest. Computational chemistry can provide valuable insights into the nature of these interactions and the stability of the resulting complexes.

DFT calculations can be used to model the geometry of metal complexes, the nature of the metal-ligand bonding, and the thermodynamic parameters of complexation, such as the binding energy. For ligands derived from 2,6-diacetylpyridine (B75352), computational studies have been used to investigate the structure and stability of their transition metal complexes. These studies often reveal that such ligands can act as tridentate or pentadentate coordinators, depending on the specific derivative and the metal ion. For this compound, computational modeling could predict its preferred coordination modes with various metal ions and the thermodynamic driving forces for complex formation. This information is crucial for the design of new metal-based catalysts or materials.

Computational Design of Novel Derivatives with Tailored Reactivity or Sensing Capabilities

One of the most exciting applications of computational chemistry is the in silico design of new molecules with desired properties. By systematically modifying the structure of a parent compound like this compound and calculating the properties of the resulting derivatives, researchers can identify promising candidates for synthesis and experimental testing.

For example, by introducing different functional groups onto the pyridine ring or modifying the acetyl and aldehyde moieties, it is possible to tune the electronic properties, such as the HOMO-LUMO gap, to enhance reactivity or alter the absorption and emission wavelengths for sensing applications. Computational screening can be used to identify derivatives with a high affinity and selectivity for specific metal ions, leading to the development of new chemosensors. Furthermore, by modeling the interaction of these derivatives with biological targets, it is possible to design new drug candidates with improved efficacy. This in silico approach accelerates the discovery process and reduces the cost and effort associated with traditional trial-and-error synthesis.

Q & A

Q. What are the optimal laboratory-scale synthesis conditions for 2,6-diacetylisonicotinaldehyde, and how can reaction efficiency be monitored?

  • Methodological Answer : Begin with a nucleophilic acetylation of isonicotinaldehyde under anhydrous conditions. Optimize parameters (temperature: 60–80°C, catalyst: pyridine or DMAP, molar ratio 1:2.2 of aldehyde to acetylating agent). Monitor reaction progress via thin-layer chromatography (TLC) or HPLC, tracking aldehyde consumption and intermediate formation. Use quenching with ice-cold water followed by ethyl acetate extraction for isolation. Purity assessment via NMR (δ 9.8–10.2 ppm for aldehyde protons) and mass spectrometry (expected [M+H]+ at m/z 235.1) is critical .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • FT-IR : Confirm acetyl (C=O stretch at ~1700 cm⁻¹) and aldehyde (C=O stretch at ~1720 cm⁻¹) groups.
  • NMR : 1^1H NMR for regioselectivity (e.g., aromatic protons at δ 8.0–8.5 ppm, acetyl methyl groups at δ 2.5–2.7 ppm).
  • HPLC-MS : Use a C18 column (mobile phase: acetonitrile/water with 0.1% formic acid) for purity analysis (>95%) and fragmentation pattern validation .

Q. How should this compound be stored to ensure stability during experimental workflows?

  • Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at –20°C to prevent oxidation. Conduct accelerated stability studies by exposing aliquots to varying temperatures (4°C, 25°C) and humidity (40–80% RH) for 1–4 weeks. Monitor degradation via HPLC and UV-Vis (λmax ~270 nm). Avoid prolonged exposure to light or strong oxidizers .

Q. What purification strategies are effective for removing acetylated byproducts?

  • Methodological Answer : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture). Validate purity by comparing melting point (literature vs. observed) and TLC (Rf = 0.3–0.4 in 7:3 hexane:EtOAc). For persistent impurities, employ preparative HPLC with a polar stationary phase .

Advanced Research Questions

Q. How can mechanistic studies elucidate the regioselectivity of acetylation in this compound synthesis?

  • Methodological Answer : Perform kinetic isotope effect (KIE) studies using deuterated isonicotinaldehyde to identify rate-determining steps. Computational modeling (DFT at B3LYP/6-31G* level) can map electron density distributions and transition states. Compare experimental vs. theoretical 13^13C NMR shifts to validate electronic effects at the 2- and 6-positions .

Q. How should contradictory data on the compound’s photostability be resolved?

  • Methodological Answer : Replicate experiments under controlled light sources (UV-A vs. UV-B). Use multivariate analysis (ANOVA) to assess significance of degradation rates. Cross-validate with LC-MS/MS to identify photodegradants (e.g., quinone derivatives). Reference standardized protocols from the National Institute of Standards and Technology (NIST) for reproducibility .

Q. What advanced degradation pathways are observed under oxidative conditions, and how can they be mitigated?

  • Methodological Answer : Expose the compound to H₂O₂ or Fenton’s reagent. Track degradation via GC-MS for volatile byproducts (e.g., acetic acid, CO₂). Use radical scavengers (e.g., BHT) to inhibit free-radical pathways. Stabilization strategies may include chelating metal impurities or formulating with antioxidants like ascorbic acid .

Q. How can time-resolved spectroscopic methods enhance understanding of its excited-state dynamics?

  • Methodological Answer : Employ femtosecond transient absorption spectroscopy to probe singlet/triplet state lifetimes. Correlate results with TD-DFT calculations to assign electronic transitions. Use cryogenic conditions (77 K) to slow relaxation pathways and resolve overlapping spectral features .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.